(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate
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Overview
Description
(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, also known as EEPY Acrylate, is a synthetic compound that has been widely used in many scientific research applications. It is a monomeric compound that is mainly used as a cross-linking agent to form polymers. It has been found to be very useful in the synthesis of polymers, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Water-Mediated Wittig–SNAr Reactions
- (Xu et al., 2015) explored a novel one-pot, three-component Wittig–SNAr approach to synthesize ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues, including (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate. These compounds are potential intermediates for aurora 2 kinase inhibitors. The study highlights the rapid formation of new bonds under environmentally benign conditions.
RAFT Synthesis of Acrylic Polymers
- (Wang et al., 2012) conducted a study on the reversible addition-fragmentation chain transfer (RAFT) polymerization of acrylate monomers, possibly including derivatives of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate. This research contributes to understanding the synthesis of polymeric materials with potential applications in various industries.
Synthesis and Reactivity of Ethyl 2-Arylhydrazono-3-oxopropionates
- (Makhseed et al., 2007) investigated the synthesis and chemical reactivity of compounds related to ethyl 2-arylhydrazono-3-oxopropionates. The study could provide insights into the chemical properties and potential applications of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate derivatives in various chemical reactions.
Novel Phosphonate-Containing Polymers
- (Dolan et al., 2015) focused on the development of novel phosphonate-containing polymers, which may include derivatives of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate. These polymers could have diverse applications, highlighting the versatility of such chemical structures.
Synthesis and Characterization of Novel Compounds
- (Rawat & Singh, 2015) described the synthesis and characterization of a newly synthesized ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate. This research adds to the understanding of the properties and potential applications of related acrylate compounds, including (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate.
Synthesis of Ethyl 2-Ethoxyethyl Acrylate
- (Huijing et al., 2015) conducted research on synthesizing 2-ethoxyethyl acrylate via ethoxylation, which could be relevant to understanding the synthesis processes of similar compounds like (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate.
Reactive Extraction for 2-Ethylhexyl Acrylate Synthesis
- (Wang et al., 2020) explored reactive extraction for intensifying 2-ethylhexyl acrylate synthesis. The findings might provide insights into efficient production techniques for related acrylates, including (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate.
Safety And Hazards
The safety and hazards associated with a specific pyrimidine derivative would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) or similar documentation for detailed safety information.
Future Directions
The study of pyrimidine derivatives is a vibrant field with many potential future directions. These compounds have a wide range of applications in medicine and agriculture, and new derivatives with improved properties are continually being developed1.
Please note that this is a general overview and may not apply directly to “(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate”. For more specific information, you may want to consult a chemistry professional or database.
properties
IUPAC Name |
ethyl (E)-3-(2-ethoxypyrimidin-5-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-15-10(14)6-5-9-7-12-11(13-8-9)16-4-2/h5-8H,3-4H2,1-2H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASPVXGTHCNFIB-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)C=CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=C(C=N1)/C=C/C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate |
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